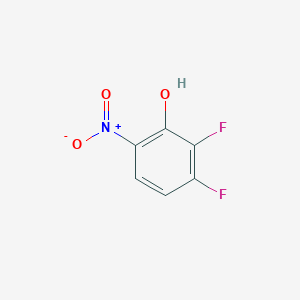

2,3-Difluoro-6-nitrophenol

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,3-difluoro-6-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2NO3/c7-3-1-2-4(9(11)12)6(10)5(3)8/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEGOHDCHURMFKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369995 | |

| Record name | 2,3-Difluoro-6-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82419-26-9 | |

| Record name | 2,3-Difluoro-6-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Difluoro-6-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 2,3 Difluoro 6 Nitrophenol

Derivatization Strategies for 2,3-Difluoro-6-nitrophenol

Esterification Reactions

The phenolic hydroxyl group of this compound can readily undergo esterification to form corresponding esters. This reaction is a common strategy to protect the hydroxyl group or to introduce new functional moieties into the molecule. For instance, the alkylation of this compound with 1-acetoxy-3-chloro-2-propane has been reported to yield the corresponding ether, which serves as a precursor for the synthesis of benzoxazine (B1645224) derivatives. chempedia.info Another example includes the preparation of 2,2-difluoro-methyl piperate through an esterification reaction involving a derivative of this compound. scispace.com

A general representation of the esterification reaction is depicted below:

Reactants: this compound, Acylating Agent (e.g., Acyl Chloride, Acid Anhydride)

Product: 2,3-Difluoro-6-nitrophenyl ester

Conditions: Typically requires a base catalyst and an appropriate solvent.

Detailed research has explored the synthesis of various esters. For example, the reaction of this compound with specific acylating agents can introduce different ester functionalities, thereby modifying the compound's physicochemical properties.

Reduction of the Nitro Group to Amino Phenols

The nitro group of this compound can be reduced to an amino group, yielding 2-amino-6,7-difluorophenol. This transformation is a critical step in the synthesis of various heterocyclic compounds and other complex organic molecules. The reduction can be achieved using several reducing agents and conditions. smolecule.com

Commonly employed methods for the reduction of aromatic nitro compounds include catalytic hydrogenation using reagents like Raney nickel or palladium on carbon. wikipedia.org For instance, the reduction of an ether derivative of this compound using Raney nickel has been shown to produce an intermediate aniline (B41778), which then cyclizes to form a benzoxazine. chempedia.info Other reducing systems, such as iron in acidic media or sodium hydrosulfite, are also widely used for this type of transformation. wikipedia.org The choice of reducing agent can be crucial for achieving chemoselectivity, especially in the presence of other reducible functional groups. organic-chemistry.org

The reduction of the nitro group proceeds through several intermediates, including nitroso and hydroxylamino species. nih.gov In some cases, the reaction can be controlled to isolate these intermediates. For example, the use of specific enzymes called nitroreductases can selectively reduce nitroaromatics to their corresponding hydroxylamines. nih.gov

Table 1: Comparison of Reducing Agents for Nitro Group Reduction

| Reducing Agent | Conditions | Advantages | Disadvantages |

| Catalytic Hydrogenation (e.g., Raney Ni, Pd/C) | Hydrogen gas, various solvents | High yields, clean reaction | Requires specialized equipment for handling hydrogen gas |

| Iron/Acid (e.g., Fe/HCl, Fe/CH₃COOH) | Acidic medium | Inexpensive, widely applicable | Can generate large amounts of iron sludge |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or alcoholic solutions | Mild conditions | Can sometimes lead to over-reduction or side products |

| Tin(II) Chloride (SnCl₂) | Acidic conditions | Effective for selective reductions | Generates tin-containing waste |

Substitution of Fluorine Atoms

The fluorine atoms on the aromatic ring of this compound can undergo nucleophilic substitution under appropriate conditions. smolecule.com The presence of the electron-withdrawing nitro group activates the ring towards nucleophilic attack, making the substitution of the fluorine atoms feasible. The position of substitution can be influenced by the reaction conditions and the nature of the nucleophile.

The substitution of fluorine atoms is a valuable method for introducing a wide range of functional groups onto the aromatic ring, leading to the synthesis of diverse derivatives. For example, the reaction with potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) can lead to the replacement of a fluorine atom with a hydroxyl group. rsc.org

Green Chemistry Considerations in this compound Synthesis

Efforts to develop more environmentally friendly synthetic routes for this compound have focused on reducing the use of hazardous organic solvents and improving reaction efficiency.

A patented process describes the synthesis of isomer-free this compound by reacting 2,3,4-trifluoronitrobenzene with an aqueous solution of an alkali metal or alkaline earth metal hydroxide in the absence of any organic solvent. google.comgoogle.com The reaction is carried out at temperatures between 20°C and 100°C. Following the reaction, the pH is adjusted to approximately 1 to 6 with the addition of an acid, and the product is then isolated via steam distillation. google.comgoogle.com This method offers a significant green advantage by eliminating the need for organic solvents throughout the entire process, including the isolation step. google.comgoogle.com The aqueous residue from the distillation, which contains a small amount of the product, can be reused in subsequent batches, further minimizing waste. google.com This process has been shown to produce this compound in high yield (86% of theory) and purity (>99.9%). google.com

The use of water as a solvent and the recycling of the aqueous phase align with the principles of green chemistry by reducing solvent waste and improving atom economy. This approach provides a more sustainable alternative to traditional synthesis methods that often rely on volatile and potentially harmful organic solvents.

Chemical Reactivity and Mechanistic Investigations of 2,3 Difluoro 6 Nitrophenol

Nucleophilic Aromatic Substitution Reactions of 2,3-Difluoro-6-nitrophenol

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for halo-nitroaromatic compounds. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org The subsequent departure of the leaving group (in this case, a fluoride (B91410) ion) restores the aromaticity of the ring. The presence of strong electron-withdrawing groups is crucial for activating the ring towards nucleophilic attack. libretexts.orgalchempharmtech.com

This compound possesses two fluorine atoms at the C2 and C3 positions, which can act as leaving groups in SNAr reactions. The regioselectivity of nucleophilic attack is determined by the activating effect of the nitro group. The fluorine atom at the C2 position is ortho to the powerfully electron-withdrawing nitro group, while the fluorine at C3 is in a meta position. In SNAr reactions, activation is most significant at the ortho and para positions relative to the electron-withdrawing group. libretexts.org Consequently, the C2-F bond is significantly more activated towards nucleophilic attack than the C3-F bond.

This reactivity pattern is further illustrated by the synthesis of this compound itself, which is produced from 2,3,4-trifluoronitrobenzene by nucleophilic substitution with a hydroxide (B78521) source. rsc.orggoogle.comgoogle.com In this precursor, the fluorine atom at the C4 position, which is para to the nitro group, is selectively replaced by the hydroxyl group, leaving the ortho (C2) and meta (C3) fluorines intact. This demonstrates the superior activating effect of the nitro group at the para position over the ortho position, and the minimal activation of the meta position. Therefore, in subsequent reactions involving this compound, the fluorine at C2 is the more probable site for nucleophilic substitution compared to the fluorine at C3.

The nitro group at the C6 position plays a pivotal role in the reactivity of this compound in SNAr reactions. As a potent electron-withdrawing group, it significantly reduces the electron density of the benzene (B151609) ring, particularly at the ortho and para positions. libretexts.orgalchempharmtech.com This electron deficiency, or electrophilicity, facilitates the initial attack by a nucleophile, which is the rate-determining step in many SNAr mechanisms.

The nitro group stabilizes the negatively charged Meisenheimer intermediate through resonance, delocalizing the charge onto its oxygen atoms. This stabilization lowers the activation energy of the reaction, making the substitution process kinetically favorable. libretexts.org The activation provided by the nitro group enables the displacement of even poor leaving groups like fluoride under relatively mild conditions. researchgate.net

Reductive Transformations of the Nitro Moiety

The nitro group of this compound is readily susceptible to reduction, offering a synthetic route to various amino compounds. The choice of reducing agent and reaction conditions determines the final product.

The most common reductive transformation of this compound is its conversion to 6-amino-2,3-difluorophenol. This reaction is a key step in the synthesis of more complex molecules, such as fluoroquinophenoxazine derivatives which have been investigated as potential bacterial topoisomerase inhibitors. google.comcolab.ws The selective reduction of the nitro group without affecting the fluorine or hydroxyl substituents is typically achieved through catalytic hydrogenation.

A standard procedure involves dissolving this compound in a solvent like ethanol (B145695) and hydrogenating the solution under a hydrogen atmosphere in the presence of a palladium on activated carbon (Pd/C) catalyst. rsc.orgcolab.ws This method provides the corresponding aminophenol in good yield, which can often be used in subsequent synthetic steps without extensive purification. colab.ws

Table 1: Conditions for the Selective Reduction of this compound

| Catalyst | Solvent | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| Pd/C (20 mol%) | Ethanol | H₂ atmosphere (1.0 bar), Room Temperature | 6-Amino-2,3-difluorophenol | rsc.org |

| Raney Nickel | Ethanol | Hydrogenation | 7,8-Difluoro-3-methyl-3,4-dihydro-2H-benzo[b] colab.wsorganic-chemistry.orgoxazine* | rsc.org |

Note: In this specific case, the reduction product cyclized with a co-reagent.

The reduction of nitroarenes can lead to a variety of products depending on the reaction conditions. Under neutral conditions, reduction often yields hydroxylamines, which can condense with the starting nitroso intermediate to form azoxy compounds. Further reduction under basic or acidic conditions can yield azo compounds and, ultimately, hydrazo compounds or anilines. While the formation of azoxy, azo, and hydrazobenzene (B1673438) derivatives is a known transformation for many nitroaromatic compounds, specific literature examples detailing these particular reductive couplings for this compound were not prominently found in the searched results. General methods often involve reagents like LiAlH₄ or catalytic systems that can be tuned to favor these dimeric products, but their direct application to this specific substrate has not been documented in the available literature. fluoromart.comresearchgate.net

Electrophilic Aromatic Substitution Reactions of this compound

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich π-system of the benzene ring. The regioselectivity of this reaction is dictated by the electronic effects of the substituents already present on the ring. In this compound, the directing effects of the substituents are complex and conflicting.

The hydroxyl group (-OH) is a strongly activating, ortho-, para-director. The fluorine atoms (-F) are deactivating but are also ortho-, para-directors. In contrast, the nitro group (-NO₂) is a strongly deactivating, meta-director. The available positions for substitution are C4 and C5.

A summary of the directing influences is as follows:

-OH group (at C1): Directs towards C2 (blocked), C6 (blocked), and C4.

-F group (at C2): Directs towards C1 (blocked), C3 (blocked), and C5.

-F group (at C3): Directs towards C2 (blocked), C4, and C6 (blocked).

-NO₂ group (at C6): Directs towards C2 (blocked) and C4.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,3,4-Trifluoronitrobenzene |

| 6-Amino-2,3-difluorophenol |

| Fluoroquinophenoxazine |

| Meisenheimer complex |

| Hydroxylamine |

| Nitroso compound |

| Azoxy compound |

| Azo compound |

| Hydrazo compound |

| Aniline (B41778) |

| Ethanol |

| Palladium on activated carbon (Pd/C) |

| Raney Nickel |

| 7,8-Difluoro-3-methyl-3,4-dihydro-2H-benzo[b] colab.wsorganic-chemistry.orgoxazine |

Acid-Base Chemistry and Phenolic Acidity

The acidity of a phenol (B47542) is a direct measure of the stability of its corresponding phenoxide ion. For this compound, the acidic proton is that of the hydroxyl group (-OH). The dissociation of this proton results in the formation of the 2,3-difluoro-6-nitrophenoxide anion. The acidity of this compound is significantly influenced by the electronic effects of the substituents on the aromatic ring: the two fluorine atoms and the nitro group.

Both fluorine and the nitro group are strongly electron-withdrawing, which enhances the acidity of the phenolic proton. This increased acidity is due to two main electronic effects:

Inductive Effect (-I): The fluorine atoms, being highly electronegative, exert a strong electron-withdrawing inductive effect. This effect pulls electron density away from the aromatic ring and the attached oxygen atom, which weakens the O-H bond and stabilizes the negative charge of the resulting phenoxide ion. The nitro group also contributes a significant inductive effect.

Resonance Effect (-M or -R): The nitro group, positioned ortho to the hydroxyl group, exerts a powerful electron-withdrawing resonance effect. It delocalizes the negative charge of the phenoxide ion onto the oxygen atoms of the nitro group, providing substantial resonance stabilization. This is a key factor in the enhanced acidity of nitrophenols compared to phenol itself. chemimpex.com The fluorine atoms, while having a -I effect, also possess a +M (mesomeric) or +R (resonance) effect due to their lone pairs, but for halogens, the inductive effect is generally dominant in influencing acidity.

The combination of these strong electron-withdrawing groups makes this compound a considerably stronger acid than phenol. While a definitive experimental pKa value is not widely reported in the literature, predicted values suggest a significant increase in acidity. One prediction places the pKa at approximately 4.77 (±0.37), while another suggests a similar value of 4.87 (±0.40). lookchem.com This is comparable to other phenols bearing multiple electron-withdrawing groups. For instance, the presence of two nitro groups in 2,4-dinitrophenol (B41442) lowers its pKa to around 4.5. chemimpex.com

Table 1: Comparison of Phenolic Acidity (pKa values)

This table provides a comparison of the predicted pKa for this compound with the experimentally determined pKa values of related phenolic compounds, illustrating the impact of various substituents on acidity.

| Compound | Substituents | pKa Value | Reference |

| Phenol | None | 10.0 | chemimpex.com |

| 4-Nitrophenol (B140041) | 4-NO₂ | 7.15 | redalyc.org |

| 2-Nitrophenol (B165410) | 2-NO₂ | 7.22 | redalyc.org |

| 2,4-Dinitrophenol | 2,4-(NO₂)₂ | ~4.5 | chemimpex.com |

| This compound | 2,3-F₂, 6-NO₂ | ~4.8 (Predicted) | lookchem.com |

Chelation and Complexation Properties

This compound possesses functional groups that enable it to act as a chelating ligand in the formation of metal complexes. Upon deprotonation, the resulting phenoxide anion offers a hard donor oxygen atom. In conjunction with one of the oxygen atoms from the ortho-nitro group, the molecule can act as a bidentate ligand, forming a stable six-membered chelate ring with a metal ion. This chelation enhances the stability of the resulting complex compared to monodentate coordination.

The ability of substituted nitrophenols to form complexes with various metals is well-documented. nih.govchempedia.info The coordination typically involves the phenolate (B1203915) oxygen and an oxygen from the nitro group. In the case of this compound, the presence of electron-withdrawing fluorine atoms can modulate the electron density on the donor oxygen atoms, thereby influencing the stability and properties of the metal complexes formed.

While specific, structurally characterized examples of metal complexes with this compound as the primary ligand are not extensively detailed in the surveyed literature, its potential for such interactions is clear. It is reported to form stable complexes with a variety of metal ions, a property that makes it useful as a reagent in analytical chemistry for the detection and quantification of certain analytes. chemimpex.com The formation of colored complexes is a common feature for many nitrophenol-metal systems, which is advantageous for spectrophotometric methods. scielo.org.bo

Furthermore, this compound serves as a key intermediate in the synthesis of more complex ligands. For example, it is a precursor for producing fluorinated 8-hydroxyquinoline (B1678124) derivatives, which are renowned for their ability to form highly stable and often luminescent metal chelates with ions such as Al(III). urfu.ru The fundamental coordination chemistry of this compound itself, however, remains an area with limited detailed investigation in published research. Studies on related substituted phenols show that they can coordinate with a range of transition metal ions, suggesting that this compound could potentially form complexes with metals like cobalt, nickel, and copper. scielo.org.boelsevier.es

Table 2: Potential Coordination Sites of this compound

This table outlines the potential donor atoms in this compound available for coordination with metal ions.

| Functional Group | Donor Atom | Type of Donor | Potential Role in Chelation |

| Phenolic Hydroxyl (-OH) | Oxygen (as phenoxide, -O⁻) | Hard | Primary coordination site |

| Nitro Group (-NO₂) | Oxygen | Borderline | Secondary site for chelate ring formation |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2,3-Difluoro-6-nitrophenol

NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the hydrogen, carbon, and fluorine nuclei.

In the ¹H NMR spectrum of this compound, the aromatic region is of particular interest. The spectrum is expected to show signals for the two aromatic protons and the hydroxyl proton. The electron-withdrawing nature of the nitro group (NO₂) and the fluorine atoms significantly influences the chemical shifts of the adjacent protons, causing them to appear at lower fields (deshielded).

The two aromatic protons on the benzene (B151609) ring will display complex splitting patterns due to proton-proton (³J_HH) and proton-fluorine (³J_HF and ⁴J_HF) couplings. The hydroxyl proton typically appears as a broad singlet, and its chemical shift can be variable depending on the solvent, concentration, and temperature.

Interactive Data Table: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| H-4 | 7.50 - 7.80 | ddd | ³J_HH, ⁴J_HF, ⁵J_HF |

| H-5 | 7.20 - 7.50 | ddd | ³J_HH, ³J_HF, ⁴J_HF |

| OH | 10.0 - 11.5 | br s | - |

Note: Predicted values are based on the analysis of structurally similar compounds. 'ddd' stands for doublet of doublet of doublets, and 'br s' for broad singlet.

The ¹³C NMR spectrum of this compound is expected to show six distinct signals, corresponding to the six unique carbon atoms in the aromatic ring. The chemical shifts are influenced by the attached functional groups (-OH, -NO₂, -F). The carbons directly bonded to the electronegative oxygen, nitrogen, and fluorine atoms are significantly deshielded.

Furthermore, the carbon signals will exhibit splitting due to coupling with fluorine atoms (¹J_CF, ²J_CF, etc.), providing valuable structural information. For instance, the carbon atoms C-2 and C-3, directly attached to fluorine, will appear as doublets with large one-bond coupling constants (¹J_CF). Other carbons will show smaller two-bond or three-bond C-F couplings.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

|---|---|---|

| C-1 (C-OH) | 145 - 155 | d |

| C-2 (C-F) | 140 - 150 | d |

| C-3 (C-F) | 148 - 158 | d |

| C-4 | 120 - 130 | dd |

| C-5 | 115 - 125 | dd |

| C-6 (C-NO₂) | 135 - 145 | d |

Note: Predicted values are based on spectral data from analogous nitrophenols and fluorinated aromatic compounds. 'd' stands for doublet, and 'dd' for doublet of doublets.

Fluorine-19 NMR is a highly sensitive technique for characterizing fluorinated organic compounds. icpms.cz For this compound, the ¹⁹F NMR spectrum is expected to display two distinct signals for the two magnetically non-equivalent fluorine atoms at positions C-2 and C-3.

The chemical shifts of these fluorine atoms are influenced by the electronic effects of the neighboring hydroxyl and nitro groups. The signals will likely appear as doublets of doublets due to coupling with each other (³J_FF) and with the adjacent aromatic protons (³J_FH and ⁴J_FH). The large chemical shift dispersion in ¹⁹F NMR simplifies spectral analysis and reduces the likelihood of signal overlap. icpms.cz The analysis of these coupling patterns provides unambiguous evidence for the substitution pattern on the aromatic ring. urfu.ru

Vibrational Spectroscopy (IR and Raman)icpms.cz

The FTIR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific functional groups. Theoretical and experimental studies on similar molecules, such as 2,3-difluorophenol (B1222669) and 2-nitrophenol (B165410), aid in the assignment of these bands. researchgate.netlongdom.org

Key vibrational frequencies include:

O-H Stretch: A broad band is expected in the region of 3200-3500 cm⁻¹, characteristic of the hydroxyl group, which may be involved in intramolecular hydrogen bonding with the adjacent nitro group. longdom.org

Aromatic C-H Stretch: Signals typically appear above 3000 cm⁻¹.

N-O Stretch: Two strong absorption bands are characteristic of the nitro group: the asymmetric stretch (around 1500-1550 cm⁻¹) and the symmetric stretch (around 1300-1350 cm⁻¹). spectroscopyonline.com

C=C Aromatic Stretch: Multiple bands are observed in the 1400-1600 cm⁻¹ region.

C-F Stretch: Strong absorption bands for the C-F stretching vibrations are expected in the 1200-1350 cm⁻¹ range. researchgate.net

Interactive Data Table: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch | 3200 - 3500 | Medium, Broad |

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Asymmetric NO₂ Stretch | 1500 - 1550 | Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |

| Symmetric NO₂ Stretch | 1300 - 1350 | Strong |

| C-F Stretch | 1200 - 1350 | Strong |

Note: Frequencies are based on data from structurally related compounds.

Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to show strong signals for the symmetric vibrations of the nitro group and the aromatic ring.

Studies on nitrophenol isomers have shown that the symmetric stretching vibration of the nitro group gives a strong Raman peak. spectroscopyonline.com Similarly, the C-F stretching modes and the ring breathing vibrations of the fluorinated benzene ring are expected to be prominent in the Raman spectrum. researchgate.net The combination of FTIR and Raman data allows for a more complete assignment of the vibrational modes of the molecule.

Interactive Data Table: Predicted Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Aromatic Ring Breathing | ~1000 | Strong |

| Symmetric NO₂ Stretch | 1300 - 1350 | Strong |

| C-F Stretch | 1200 - 1350 | Medium |

Note: Predicted shifts are based on data from structurally related compounds.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio of ions, providing invaluable information about the molecular weight and structure of a compound. For this compound, both high-resolution and tandem mass spectrometry techniques are employed for precise mass determination and fragmentation analysis, respectively.

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the exact mass of a molecule with high precision, which in turn allows for the unambiguous determination of its elemental composition. labmanager.combioanalysis-zone.com This is particularly crucial for distinguishing between compounds that may have the same nominal mass but different chemical formulas. bioanalysis-zone.com For this compound (C₆H₃F₂NO₃), the theoretical monoisotopic mass is 175.0081 Da. uni.lunih.gov HRMS analysis, typically using techniques like Time-of-Flight (TOF) or Orbitrap, can confirm this exact mass, thereby verifying the compound's elemental formula and purity. labmanager.comhilarispublisher.com The high resolving power of these instruments allows for the differentiation of the target compound from potential isomers or impurities with very close molecular weights. bioanalysis-zone.com

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 176.01538 | 125.6 |

| [M+Na]⁺ | 197.99732 | 135.6 |

| [M-H]⁻ | 174.00082 | 126.5 |

| [M+NH₄]⁺ | 193.04192 | 144.9 |

| [M+K]⁺ | 213.97126 | 129.4 |

| Data sourced from predicted values and may vary based on experimental conditions. uni.lu |

Tandem Mass Spectrometry (MS/MS) is a technique where ions are selected, fragmented, and then the fragments are analyzed. wikipedia.orgnationalmaglab.org This process provides detailed structural information by revealing the fragmentation pathways of the parent ion. nationalmaglab.org For this compound, MS/MS analysis would typically involve the selection of the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ as the precursor ion. Collision-Induced Dissociation (CID) is a common method used to induce fragmentation. wikipedia.org

Aromatic nitro compounds exhibit characteristic fragmentation patterns. miamioh.educreative-proteomics.com Common losses include the elimination of the nitro group (NO₂, 46 Da) and nitric oxide (NO, 30 Da). acdlabs.comyoutube.com The fragmentation of this compound is expected to follow these general pathways, influenced by the presence of the fluorine and hydroxyl substituents.

Expected Fragmentation Pathways for [M-H]⁻ of this compound:

Loss of NO₂: The precursor ion at m/z 174.0 could lose a neutral NO₂ molecule, resulting in a fragment ion at m/z 128.0. This fragment would correspond to a difluorophenoxide radical anion.

Loss of NO: A common fragmentation pathway for nitroaromatics is the loss of a neutral NO radical, which would lead to a fragment ion at m/z 144.0.

Loss of CO: Subsequent fragmentation of the resulting ions could involve the loss of carbon monoxide (CO, 28 Da) from the phenolic ring structure.

Table 2: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Fragment Structure |

| 174.0 ([M-H]⁻) | 144.0 | NO | Difluorophenoxide with an oxygen radical |

| 174.0 ([M-H]⁻) | 128.0 | NO₂ | Difluorophenoxide radical anion |

| 174.0 ([M-H]⁻) | 154.0 | HF | Fluoronitrophenoxide anion |

| This table is predictive and based on general fragmentation patterns of related compounds. |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule, providing insights into its electronic structure and photophysical properties.

UV-Vis spectrophotometry measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions between molecular orbitals. The UV-Vis spectrum of this compound is expected to be influenced by the chromophoric phenol (B47542) group and the auxochromic nitro and fluoro substituents.

Nitrophenols typically exhibit absorption bands in the UV region. nih.gov The position and intensity of these bands are sensitive to the substitution pattern and the pH of the solution. nih.gov The presence of the electron-withdrawing nitro and fluoro groups is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted phenol. In acidic or neutral solutions, the phenolic hydroxyl group remains protonated. Upon deprotonation in a basic medium to form the phenolate (B1203915) anion, a significant red shift into the visible region is anticipated due to the increased electron-donating ability of the phenoxide, leading to a more extended π-conjugated system. researchgate.netrsc.org For instance, 4-nitrophenol (B140041) shows a significant shift from 317 nm to 400 nm upon deprotonation. researchgate.net

Table 3: Expected UV-Vis Absorption Characteristics of this compound

| Solvent/pH | Expected λmax (nm) | Electronic Transition | Notes |

| Neutral (e.g., Ethanol) | ~340-360 | π → π | The absorption is primarily due to the nitrophenol chromophore. |

| Basic (e.g., aq. NaOH) | > 400 | π → π | Deprotonation to the phenolate leads to a significant red shift. |

| These values are estimations based on the behavior of similar nitrophenols and may vary with solvent and concentration. |

Photoluminescence spectroscopy investigates the emission of light from a substance after it has absorbed photons. This includes fluorescence and phosphorescence. While many aromatic compounds are luminescent, nitroaromatic compounds often exhibit weak or no luminescence. rsc.orgrsc.orgresearchgate.net The nitro group is a well-known fluorescence quencher due to its strong electron-withdrawing nature, which promotes non-radiative decay pathways such as intersystem crossing and internal conversion. mdpi.com

Therefore, it is anticipated that this compound will be either non-luminescent or very weakly luminescent in solution at room temperature. The absorbed energy is likely to be dissipated rapidly through non-radiative processes. The potential for luminescence could be enhanced at low temperatures (e.g., 77 K) in a rigid matrix, where non-radiative decay pathways are suppressed, possibly allowing for the observation of phosphorescence. However, under standard conditions, significant fluorescence emission is not expected. The primary utility of such compounds in photophysical studies often lies in their ability to act as quenchers for the fluorescence of other molecules. acs.org

Computational Chemistry and Theoretical Studies on 2,3 Difluoro 6 Nitrophenol

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the behavior of 2,3-Difluoro-6-nitrophenol. By solving approximations of the Schrödinger equation, these methods elucidate the electron distribution and energy of the molecule, which in turn determine its physical and chemical properties.

Density Functional Theory (DFT) has become a primary tool for investigating the properties of phenolic and nitroaromatic compounds due to its balance of computational cost and accuracy. tandfonline.comresearchgate.net For this compound, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-31G(d,p) or larger, are employed to optimize the molecular geometry and predict a variety of properties. researchgate.net

DFT studies on analogous compounds, such as 2-nitrophenol (B165410) and various fluorophenols, reveal key structural features that are applicable to this compound. longdom.orgresearchgate.net These studies consistently show the formation of a strong intramolecular hydrogen bond between the hydroxyl proton and an oxygen atom of the ortho-nitro group. longdom.orglongdom.org This interaction is crucial in determining the planarity and conformational stability of the molecule. The electron-withdrawing nature of the fluorine and nitro substituents significantly influences the electronic properties of the aromatic ring. DFT calculations are used to quantify these effects through the analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. longdom.org

Table 1: Predicted Electronic Properties of this compound using DFT (Note: The following data is illustrative and based on typical results from DFT calculations for similar nitroaromatic compounds. Actual values would require specific computation for this molecule.)

| Property | Predicted Value | Significance |

| HOMO Energy | -7.5 eV | Indicates electron-donating ability; related to ionization potential. |

| LUMO Energy | -2.1 eV | Indicates electron-accepting ability; related to electron affinity. qsardb.org |

| HOMO-LUMO Gap | 5.4 eV | Relates to chemical reactivity and stability. A larger gap implies higher stability. longdom.org |

| Dipole Moment | 3.8 D | Quantifies the overall polarity of the molecule, affecting solubility and intermolecular forces. |

Ab initio molecular orbital methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), provide a rigorous, first-principles approach to calculating molecular properties without reliance on empirical parameters. researchgate.netacs.org These methods have been applied to study related molecules like 2-fluorophenol (B130384) and 2-nitrophenol, offering a benchmark for comparison with DFT results. researchgate.netacs.org

For this compound, ab initio calculations would be used to obtain a highly accurate molecular geometry and wavefunction. These calculations are particularly valuable for studying systems where electron correlation is important, such as in the detailed analysis of intramolecular hydrogen bonding. acs.org While computationally more demanding than DFT, ab initio methods can provide more precise values for bond lengths, bond angles, and torsional angles, confirming the planarity enforced by the intramolecular hydrogen bond. Comparing ab initio results with experimental data, where available, serves to validate the theoretical models. researchgate.net

Conformational Analysis and Intramolecular Interactions

The conformational landscape of this compound is dominated by the orientation of the hydroxyl and nitro groups. Computational analysis reveals the energetic preferences for different conformers. The most stable conformer is characterized by a strong intramolecular hydrogen bond (O-H···O=N) which forms a six-membered ring, significantly stabilizing the planar structure. longdom.orglongdom.org This type of interaction is well-documented in ortho-nitrophenols. acs.orgrsc.org

The presence of two fluorine atoms on the benzene (B151609) ring introduces additional electronic and steric effects. These fluorine substituents can influence the strength of the hydrogen bond through their inductive effects, altering the acidity of the phenolic proton and the basicity of the nitro group's oxygen atoms. Computational methods can quantify the energy of this hydrogen bond, which for similar o-nitrophenols is found to be significant, on the order of several kcal/mol. rsc.org Conformational analysis typically involves rotating the O-H and C-N bonds and calculating the potential energy surface to identify the global minimum energy structure.

Table 2: Calculated Geometrical Parameters for the Stable Conformer of this compound (Note: This data is hypothetical, based on typical bond lengths and angles from studies on related fluorinated nitrophenols. researchgate.netlongdom.org)

| Parameter | Bond Length (Å) / Angle (°) | Description |

| O-H Bond Length | 0.98 | The covalent bond within the hydroxyl group. |

| H···O (nitro) Distance | 1.65 | The length of the intramolecular hydrogen bond. |

| C-F Bond Lengths | 1.35 | The covalent bonds between carbon and fluorine atoms. |

| C-N Bond Length | 1.45 | The bond connecting the nitro group to the ring. |

| O-H···O Angle | 145° | The angle of the hydrogen bond. |

| C-C-N-O Torsion Angle | ~0° | The dihedral angle, indicating planarity of the nitro group with the ring. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or other properties, such as toxicity. researchgate.netnih.gov For this compound, QSAR studies can predict its potential environmental impact or pharmacological activity based on calculated molecular descriptors. nih.gov The compound itself is used as a precursor in the synthesis of molecules for QSAR studies, such as potential bacterial topoisomerase IA inhibitors. nih.gov

The first step in QSAR modeling is the calculation of various molecular descriptors using computational methods. These descriptors fall into several categories: electronic (e.g., HOMO/LUMO energies, partial atomic charges), steric (e.g., molecular volume), and lipophilic (e.g., the octanol-water partition coefficient, LogP). researchgate.netqsardb.org These computed values for this compound can then be used in models developed from datasets of similar aromatic compounds to predict endpoints like toxicity to aquatic organisms. nih.gov

Table 3: Selected Computational Descriptors for QSAR Modeling of this compound

| Descriptor | Calculated Value | Relevance in QSAR Models |

| LogP (o/w) | 2.15 | Predicts hydrophobicity and membrane permeability. ambeed.com |

| Topological Polar Surface Area (TPSA) | 66.05 Ų | Relates to hydrogen bonding potential and transport properties. ambeed.com |

| Number of H-bond Acceptors | 5 | Influences interactions with biological macromolecules. ambeed.com |

| Number of H-bond Donors | 1 | Influences interactions with biological macromolecules. ambeed.com |

| Molar Refractivity | 37.2 cm³ | Relates to molecular volume and polarizability. ambeed.com |

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. For instance, a kinetic study on its synthesis via the hydrolysis of 2,3,4-trifluoronitrobenzene has been reported, and computational methods can provide a deeper understanding of this process. researchgate.net By modeling the reaction pathway, chemists can identify transition states, intermediates, and calculate the activation energies associated with each step.

For example, in reactions such as nucleophilic aromatic substitution, where a fluorine atom might be displaced, computational models can predict the regioselectivity and reaction rate. Similarly, the reduction of the nitro group to an amine, a common transformation, can be modeled to understand the stepwise process. nih.gov Studies on the enzymatic defluorination of related fluorophenols have utilized computational methods to map out the entire catalytic cycle, identifying hydrogen atom abstraction and OH rebound steps as key mechanistic features. acs.org These approaches allow for the prediction of the most likely reaction pathways, guiding the design of synthetic routes and the understanding of metabolic degradation.

Prediction of Spectroscopic Parameters

Theoretical calculations are widely used to predict and interpret the spectroscopic features of molecules. For this compound, DFT and ab initio methods can calculate its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra with a high degree of accuracy. tandfonline.comresearchgate.net

Vibrational frequency calculations are standard outputs from geometry optimization procedures. longdom.org The calculated harmonic frequencies are often systematically higher than experimental values, and thus are typically scaled by an empirical factor to improve agreement with experimental spectra. longdom.org This allows for the confident assignment of observed spectral bands to specific molecular vibrations, such as O-H stretching, N-O stretching, C-F stretching, and various aromatic ring modes. researchgate.net Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach, which provides valuable information for structure elucidation and conformational analysis. liverpool.ac.uk

Table 4: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Note: These are representative frequency ranges based on DFT calculations for similar molecules like 2,3-difluorophenol (B1222669) and 2-nitrophenol. longdom.orgresearchgate.net)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Description of Motion |

| ν(O-H) | 3200-3300 | O-H stretching, broadened and shifted to lower frequency by intramolecular H-bonding. |

| νas(NO₂) | 1550-1580 | Asymmetric stretching of the nitro group. |

| νs(NO₂) | 1340-1370 | Symmetric stretching of the nitro group. |

| ν(C-F) | 1250-1350 | Stretching vibrations of the carbon-fluorine bonds. |

| β(O-H) | 1380-1420 | In-plane bending of the hydroxyl group. |

| γ(C-H) | 750-900 | Out-of-plane bending of the aromatic C-H bonds. |

Applications in Organic Synthesis and Pharmaceutical Chemistry

Precursor in Pharmaceutical Synthesis

The compound serves as an important building block in pharmaceutical development, particularly for creating drugs that target specific biological pathways. biosynth.com Its structure allows for selective reactions, making it a crucial tool for researchers aiming to innovate and enhance the performance of therapeutic agents.

Table 1: Physicochemical Properties of 2,3-Difluoro-6-nitrophenol

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 82419-26-9 | sigmaaldrich.comalfachemch.com |

| Molecular Formula | C₆H₃F₂NO₃ | biosynth.com |

| Molecular Weight | 175.09 g/mol | sigmaaldrich.combiosynth.com |

| Appearance | White to light yellow to green powder/crystal | |

| Melting Point | 60-62 °C | sigmaaldrich.com |

| Boiling Point | 215.9 °C (Predicted) | biosynth.com |

| InChIKey | KEGOHDCHURMFKX-UHFFFAOYSA-N | sigmaaldrich.comnih.gov |

In the field of antimicrobial research, this compound has been identified as a competitive inhibitor of bacterial growth. biosynth.com It has been shown to function by binding to the enzyme cytochrome c oxidase, an action that disrupts the electron transport chain, leading to an accumulation of reactive oxygen species and subsequent cell death. biosynth.com

Its primary documented role in the synthesis of antimicrobial agents is as a precursor to the quinolone core structure, which is the foundation for the potent class of fluoroquinolone antibiotics. nih.gov While its direct application in the synthesis of cephalosporins is not widely documented in the available literature, its contribution to the development of quinolone-based antimicrobials is significant.

Fluorinated compounds are of great interest in the development of anticancer drugs due to their ability to modulate pharmacokinetic and pharmacodynamic properties. While this compound represents a key fluorinated building block for organic synthesis, its specific role as a direct precursor in the established synthetic pathways for Taxanes, Vinca Alkaloids, Gefitinib, or Erlotinib is not prominently detailed in the scientific literature. nih.govfrontiersin.orgmdpi.com

The development of novel non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors often involves the use of specialized chemical intermediates. However, the application of this compound as a direct starting material or key intermediate in the synthesis of widely known NSAIDs or specific COX-2 inhibitors is not established in available research findings. nih.govnih.gov

The search for new antiviral and antifungal therapies is a critical area of pharmaceutical chemistry. While fluorinated nucleosides and other fluorinated compounds have shown promise in these areas, a direct, documented synthetic route utilizing this compound for the creation of antiviral or antifungal drugs is not described in the available literature. nih.govnih.govnih.gov

A well-documented and significant application of this compound is its use in the synthesis of 2-methyl-6,7-difluoro-8-oxyquinoline. sigmaaldrich.comalfachemch.com This process confirms the compound's utility as a foundational building block for constructing the difluoro-quinoline scaffold. This scaffold is of high interest in medicinal chemistry as it forms the core of various biologically active molecules, particularly those related to the broader class of quinolone antibiotics.

Table 2: Documented Synthetic Applications of this compound

| Application Area | Specific Role | Resulting Compound/Class | Source(s) |

| Pharmaceuticals | Precursor/Intermediate | 2-methyl-6,7-difluoro-8-oxyquinoline | sigmaaldrich.comalfachemch.com |

| Agrochemicals | Intermediate | Pesticides | |

| Biochemical Research | Competitive Inhibitor | Inhibitor of Bacterial Growth | biosynth.com |

Role in Agrochemical Development

Beyond pharmaceuticals, this compound is utilized as an intermediate in the agrochemical industry. It is employed in the synthesis of various pesticides. The nitro and difluoro functional groups on the phenyl ring are crucial for imparting the desired biological activity and stability to the final agrochemical products, contributing to the development of effective crop protection agents.

Herbicides

While broadly categorized as an intermediate for agrochemicals, specific research detailing the synthesis of herbicidal compounds directly from this compound is not extensively documented in publicly available literature.

Insecticides

Similarly to herbicides, the direct application of this compound as a key intermediate in the synthesis of specific insecticides is not well-established in scientific publications.

Intermediate for Dyes and Pigments

The potential use of this compound as an intermediate in the synthesis of dyes and pigments has been suggested due to its aromatic and reactive nature. However, specific examples of commercial dyes or pigments derived from this compound are not readily found in the current body of scientific and patent literature.

Material Science Applications

The incorporation of fluorine atoms into organic molecules can impart unique properties, suggesting a potential role for fluorinated compounds like this compound in material science. researchgate.netresearchgate.net

Polymer Chemistry and Formulation

The application of this compound as a monomer or modifying agent in polymer chemistry is a conceivable area of research. Fluorinated polymers often exhibit desirable properties such as thermal stability and chemical resistance. nih.govrsc.org However, specific studies or patents detailing the use of this compound in polymer formulations are not widely reported.

Development of Advanced Coatings

Advanced coatings can benefit from the inclusion of fluorinated compounds to enhance properties like hydrophobicity and durability. While this suggests a potential application for this compound, there is a lack of specific documentation in the available literature regarding its use in the development of advanced coating materials.

Catalyst and Reagent Applications in Organic Transformations

In the context of organic transformations, this compound primarily functions as a reagent in its capacity as a synthetic intermediate. There is no significant evidence in the reviewed literature to suggest its application as a catalyst for organic reactions. Its utility lies in being a foundational molecule that can be elaborated into more complex structures.

Environmental and Toxicological Research on 2,3 Difluoro 6 Nitrophenol

Environmental Fate and Transport Studies

The environmental fate of 2,3-Difluoro-6-nitrophenol is governed by its chemical properties and interactions within various environmental compartments, including soil, water, and air. Key areas of study include its persistence, mobility, and how it degrades under natural light.

The persistence of a chemical is its ability to resist degradation. For halogenated nitroaromatic compounds, persistence is influenced by the stability of the aromatic ring and the strength of the carbon-halogen and carbon-nitro bonds. The carbon-fluorine bond is the strongest single bond in organic chemistry, suggesting that fluorinated compounds can be highly persistent. mdpi.com The mobility of a compound in the environment, particularly in soil and water, is influenced by its solubility, and its tendency to adsorb to soil particles or sediment. Without specific experimental data for this compound, its environmental behavior can only be inferred from structurally similar compounds.

Photolytic degradation, or photolysis, is a process where light energy breaks down chemical compounds. This can be a significant degradation pathway for aromatic compounds in surface waters and the atmosphere. While direct photolysis studies on this compound are not documented, research on similar compounds provides insight into potential mechanisms.

The degradation of nitrophenols and other aromatic pollutants is often initiated by the absorption of UV radiation, leading to the formation of reactive species. The main pathways for photodegradation include direct photolysis, where the molecule itself absorbs light, and indirect photolysis, which is mediated by other light-absorbing substances in the environment that produce reactive oxygen species like hydroxyl radicals (•OH) and singlet oxygen. gdut.edu.cnresearchgate.net

For many organic pollutants, reaction with hydroxyl radicals is a primary degradation route. gdut.edu.cn The presence of substituents on the aromatic ring, such as fluorine atoms and the nitro group in this compound, will influence the rate and pathway of photolytic degradation. The electron-withdrawing nature of these groups can affect the reactivity of the compound towards photochemically generated reactive species. Studies on other fluorinated phenols have shown that the position of the fluorine atoms can significantly impact the rate of photolysis and the types of intermediate products formed. researchgate.net The degradation process can lead to the cleavage of the aromatic ring and, ultimately, to the mineralization of the compound into carbon dioxide, water, and inorganic ions like fluoride (B91410) and nitrate (B79036). mdpi.com

Biodegradation and Bioremediation Strategies

Bioremediation leverages the metabolic capabilities of microorganisms to break down environmental pollutants. For halogenated nitroaromatic compounds like this compound, research has explored the potential of fungi and bacteria to detoxify and degrade these persistent chemicals.

Fungi, particularly white-rot and brown-rot fungi, possess powerful extracellular enzyme systems that can degrade a wide variety of persistent organic pollutants. While there are no specific studies on the mycodegradation of this compound, research on other halogenated nitrophenols demonstrates the potential of this approach.

For instance, the brown-rot fungus Gloeophyllum striatum has been shown to degrade 2-fluorophenol (B130384). nih.gov The degradation process was found to be mediated by an extracellular Fenton-type mechanism, which generates highly reactive hydroxyl radicals that attack the pollutant. nih.gov Key findings from this research include the identification of 3-fluorocatechol (B141901) and catechol as degradation products and the release of fluoride ions, indicating the cleavage of the carbon-fluorine bond. nih.gov The process was dependent on the presence of iron and was inhibited by hydroxyl radical scavengers, supporting the role of Fenton chemistry. nih.gov

Other studies have shown that various fungal strains can degrade compounds like 2-chloro-4-nitrophenol (B164951) and 5-fluoro-2-nitrophenol. nih.gov Zygomycetes, in particular, have been identified as a highly efficient group for the degradation of some aromatic compounds. nih.gov These findings suggest that fungal systems could be a promising strategy for the bioremediation of sites contaminated with fluorinated nitrophenols, although specific pathways for this compound would require further investigation.

| Fungus | Compound Degraded | Key Findings | Reference |

|---|---|---|---|

| Gloeophyllum striatum | 2-Fluorophenol | Degradation via extracellular Fenton chemistry, producing 3-fluorocatechol, catechol, and fluoride ions. | nih.gov |

Bacteria, with their diverse metabolic capabilities, are key players in the bioremediation of organic pollutants. Strains of Pseudomonas putida, in particular, are well-known for their ability to degrade aromatic hydrocarbons. Pseudomonas putida F1 is a model organism for studying the degradation of fluorinated aromatic compounds. nih.govnih.govresearchgate.net

While the degradation of this compound by P. putida F1 has not been specifically reported, this bacterium is known to possess enzymes capable of acting on fluorinated molecules. The key enzyme system involved is often the toluene (B28343) dioxygenase, a highly versatile enzyme that can initiate the breakdown of a wide range of aromatic compounds, including those with fluorine substituents. nih.govasm.org The typical mechanism involves the oxidation of the aromatic ring to form a dihydrodiol, which is then further metabolized. asm.org For some fluorinated compounds, this initial oxidation can lead to the spontaneous release of fluoride ions. mdpi.com

Studies with P. putida F1 have shown that it can defluorinate numerous polyfluorinated compounds, including those with trifluoromethyl groups and difluorinated aromatic rings. nih.govresearchgate.net The process is often co-metabolic, meaning the bacterium does not use the pollutant as its primary growth substrate but degrades it while growing on another carbon source, such as toluene, which induces the necessary enzymes. nih.gov The ability of P. putida F1 to defluorinate a variety of fluorinated aromatics suggests it could potentially degrade this compound, likely initiating the attack via its dioxygenase enzymes.

| Compound | Key Enzyme System | Metabolic Outcome | Reference |

|---|---|---|---|

| 2,2-Difluoro-1,3-benzodioxole (DFBD) | Toluene dioxygenase | Rapid defluorination; oxidation to DFBD-4,5-dihydrodiol. | nih.govasm.org |

| Various Polyfluorinated Compounds (PFCs) | Toluene dioxygenase | Demonstrated defluorination of 21 out of 63 tested fluorinated compounds. | researchgate.net |

| 3-Fluorotoluene | Toluene dioxygenase | Defluorination. | nih.gov |

Microbial defluorination is the enzymatic cleavage of the carbon-fluorine (C-F) bond, a critical step in the complete biodegradation of organofluorine compounds. mdpi.com Due to the high energy of the C-F bond (~485 kJ/mol), this process is challenging but has been observed in various microorganisms. mdpi.com The primary mechanisms of microbial defluorination are categorized as oxidative, hydrolytic, and reductive. mdpi.comresearchgate.net

Oxidative defluorination is often carried out by oxygenase enzymes, such as the toluene dioxygenase in Pseudomonas putida F1. asm.org These enzymes incorporate one or two oxygen atoms into the aromatic ring, creating an unstable intermediate that can subsequently eliminate a fluoride ion. This is a common pathway for the degradation of fluoroaromatics under aerobic conditions.

Hydrolytic defluorination involves the direct displacement of a fluorine atom with a hydroxyl group from water. This mechanism is less common for aromatic compounds but has been observed.

Reductive defluorination involves the removal of a fluorine atom and its replacement with a hydrogen atom. This process is more common under anaerobic conditions.

The presence of multiple fluorine atoms and other substituents, like the nitro group on this compound, will influence which defluorination pathway is most likely. For many polyfluorinated compounds, the initial enzymatic attack often occurs at a non-fluorinated part of the molecule or a less fluorinated position, which can "activate" the C-F bond for subsequent cleavage. mdpi.com The success of microbial defluorination depends on factors such as the availability of electron donors, oxygen levels, and the specific enzymatic machinery of the microorganisms present. mdpi.comresearchgate.net

Advanced Oxidation Processes for Environmental Remediation

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). These highly reactive species can degrade a wide range of contaminants, including halogenated and nitrated organic compounds.

Table 1: Examples of Photocatalytic Degradation of Related Nitrophenolic Compounds

| Compound | Catalyst | Light Source | Degradation Efficiency | Reaction Time | Reference |

|---|---|---|---|---|---|

| 4-Nitrophenol (B140041) | Arginine-modified TiO₂ | Not Specified | Increased degradation rate at high pH | Not Specified | glentham.com |

| p-Nitrophenol | CeO₂-TiO₂ nanocomposite | UV light | 97.3% | 80 min | nih.gov |

| 4-Nitrophenol | TiO₂/CoFe₂O₄ nanocomposites | Not Specified | >94% | 35 min | tcichemicals.com |

The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to generate hydroxyl radicals. wikipedia.orgnycu.edu.tw This process is effective for the degradation of a wide range of organic pollutants. researchgate.netnih.gov The photo-Fenton process is an enhancement of the Fenton reaction where UV light is used to photochemically reduce Fe³⁺ back to Fe²⁺, thereby regenerating the catalyst and producing more hydroxyl radicals. researchgate.net

Specific research on the application of Fenton and photo-Fenton processes for the degradation of this compound is not documented in the reviewed literature. However, studies on other nitrophenols have demonstrated the efficacy of these methods. For example, the degradation of 2-nitrophenol (B165410), 4-nitrophenol, 2,4-dinitrophenol (B41442), and 2,4,6-trinitrophenol has been investigated using both Fenton and photo-Fenton processes. researchgate.net Research has shown that photo-Fenton processes can achieve over 92% mineralization of nitrophenols, whereas the conventional Fenton process results in lower mineralization rates. researchgate.net The efficiency of these processes is highly dependent on the pH, with an acidic environment (pH 2-4) being optimal. researchgate.netnih.gov

The degradation of nitrophenols by Fenton and photo-Fenton processes generally follows pseudo-first-order kinetics. researchgate.net The presence of nitro groups on the phenol ring affects the reactivity, with the treatment efficiency following the sequence: mononitrophenol > dinitrophenol > trinitrophenol. researchgate.net It is plausible that this compound would also be susceptible to degradation by these powerful oxidative methods, although the fluorine substituents may influence the reaction rates and degradation byproducts.

Table 2: Degradation of Nitrophenols by Fenton and Photo-Fenton Processes

| Compound | Process | Mineralization Efficiency | Key Findings | Reference |

|---|---|---|---|---|

| Mononitrophenols | Fenton | 32% | Photo-Fenton processes are more effective than the Fenton process alone. | researchgate.net |

| 2,4-Dinitrophenol | Fenton | 25% | ||

| 2,4,6-Trinitrophenol | Fenton | 21% | ||

| Mononitrophenols | Photo-Fenton | >92% | Near-stoichiometric accumulation of nitrate was observed. | researchgate.net |

| 2,4-Dinitrophenol | Photo-Fenton | >92% | ||

| 2,4,6-Trinitrophenol | Photo-Fenton | >92% |

Ecotoxicological Impact Assessments

The ecotoxicological impact of a chemical refers to its potential to cause adverse effects on the organisms and ecosystems in the environment. For this compound, a comprehensive assessment would require data on its toxicity to a range of aquatic and terrestrial organisms.

Direct experimental data on the ecotoxicity of this compound is scarce. However, information on related compounds provides some insight. Nitrophenols, as a class, are known to be toxic to aquatic organisms. mdpi.com The toxicity of nitrophenols can vary depending on the number and position of the nitro groups.

In terms of microbial degradation, a study on soil bacteria of the genus Rhodococcus found that they were unable to degrade this compound, suggesting its potential persistence in certain microbial environments. nih.govresearchgate.net This resistance to biodegradation could lead to its accumulation in soil and water, posing a long-term risk to the ecosystem.

Studies on other halogenated and nitrophenolic compounds indicate potential for adverse effects on terrestrial plants. For example, the nitrophenolic pollutant 4-nitroguaiacol has been shown to negatively affect the growth and physiological processes of maize and sunflower. tcichemicals.comuni-stuttgart.dea2bchem.comnih.gov Given the structural similarities, it is plausible that this compound could also exhibit phytotoxicity.

Table 3: Aquatic Toxicity Data for Related Nitrophenols

| Compound | Organism | Endpoint | Value (µg/L) | Reference |

|---|---|---|---|---|

| 4-Nitrophenol | Freshwater organisms | Low reliability trigger value | 58 | researchgate.net |

| 4-Nitrophenol | Marine organisms | Low reliability trigger value | 58 | researchgate.net |

| 2,4-Dinitrophenol | Bluegill | LC50 | 230 | researchgate.net |

| 2-Nitrophenol | Freshwater aquatic life | 24-hour average criterion | 2,700 | nih.gov |

Bioaccumulation is the process by which a substance is absorbed by an organism from its environment and concentrated in its tissues. The potential for a chemical to bioaccumulate is often estimated using the bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water.

There is no specific experimental data available for the bioaccumulation potential of this compound. Safety data sheets for the compound indicate that no information is available on its bioaccumulative potential. fluorochem.co.ukfishersci.comthermofisher.com However, for nitrophenols in general, the potential for bioaccumulation is considered to be low. researchgate.netmdpi.comnite.go.jp This is often attributed to their relatively low octanol-water partition coefficients (Kow) and rapid metabolism and excretion by organisms. nite.go.jp

On the other hand, halogenated compounds, particularly those with multiple halogen atoms, can be persistent and have a higher potential for bioaccumulation. fluorochem.co.uk The presence of two fluorine atoms in this compound might increase its lipophilicity compared to non-fluorinated nitrophenols, which could lead to a higher bioaccumulation potential. Predictive models have estimated a BCF of 205.5 L/kg for a test chemical, which, if applicable to this compound, would suggest it is not expected to significantly bioaccumulate in the food chain as it is below the threshold of 2000. europa.eu However, without experimental validation, these predictions remain theoretical.

Table 4: Predicted Bioconcentration Factor (BCF) for a Test Chemical (Potentially Relevant to this compound)

| Model | Predicted BCF (L/kg) | Conclusion | Reference |

|---|---|---|---|

| BCFBAF model (v3.01) | 205.5 | Not expected to bioaccumulate | europa.eu |

Analytical Methodologies for Detection and Quantification of 2,3 Difluoro 6 Nitrophenol

Chromatographic Techniques

Chromatography is a powerful technique for separating and analyzing complex mixtures. For the analysis of 2,3-Difluoro-6-nitrophenol, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Two-Dimensional Liquid Chromatography (2D-LC) are particularly relevant.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of nitrophenols. nih.gov In the analysis of this compound, a reversed-phase HPLC setup is typically employed. This involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

Key parameters for an HPLC method for this compound would include the choice of the stationary phase, the composition of the mobile phase (often a mixture of water, acetonitrile (B52724), or methanol (B129727) with a pH modifier like acetic acid or a buffer), the flow rate, and the detector wavelength. acs.org UV detection is commonly used for nitrophenols due to the strong absorbance of the nitro group.

A study on the synthesis of fluoroquinophenoxazine derivatives utilized analytical HPLC to monitor the progress of reactions involving this compound, indicating its applicability for qualitative and quantitative analysis. nih.gov

Table 1: Illustrative HPLC Parameters for Nitrophenol Analysis

| Parameter | Typical Value/Condition |

| Column | C18 (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water with 0.1% Acetic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 20 µL |

This table presents a general set of starting conditions for the HPLC analysis of nitrophenols, which can be optimized for this compound.

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and semi-volatile compounds like nitrophenols. researchgate.net For GC analysis of this compound, the compound would first need to be vaporized in a heated injection port and then separated in a capillary column. The choice of the stationary phase in the column is critical for achieving good separation.

A significant challenge in the GC analysis of nitrophenols is their potential for thermal degradation and interaction with active sites in the GC system. researchgate.net To address this, derivatization is often employed to convert the polar phenol (B47542) group into a less polar and more volatile derivative, improving chromatographic performance and sensitivity. researchgate.net Common derivatizing agents include silylating agents or alkylating agents.

Detection in GC analysis of nitrophenols is often carried out using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS provides the added advantage of structural information, aiding in compound identification.

Table 2: Representative GC Parameters for Nitrophenol Analysis

| Parameter | Typical Value/Condition |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (5 min) |

| Detector | Mass Spectrometer (MS) |

This table provides a general set of conditions for the GC analysis of nitrophenols, which would require optimization for this compound.

Two-Dimensional Liquid Chromatography (2D-LC)

Two-Dimensional Liquid Chromatography (2D-LC) offers enhanced separation power for complex samples by combining two independent separation mechanisms. acs.orgscispace.com This technique can be particularly useful for analyzing this compound in complex matrices where co-eluting interferences may be present.

A typical 2D-LC setup for nitrophenol analysis might involve a first-dimension separation based on anion exchange, followed by a second-dimension separation using reversed-phase chromatography. acs.orgnih.govacs.org This approach exploits both the ionic and hydrophobic properties of the nitrophenol. acs.orgscispace.com A study on the measurement of nitrophenols in environmental samples demonstrated the effectiveness of 2D-LC in preconcentrating and separating various nitrophenols. nih.govacs.org The use of a long path liquid core waveguide (LCW) cell for detection can further enhance sensitivity. scispace.comresearchgate.net

Spectrophotometric Methods

Spectrophotometric methods are based on the absorption or emission of light by the analyte. For this compound, UV-Vis spectrophotometry and fluorescence-based assays are relevant.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple and cost-effective method for the quantification of compounds that absorb light in the ultraviolet-visible region. nih.gov The presence of the benzene (B151609) ring and the nitro group in this compound results in characteristic UV absorption. The absorption spectrum of nitrophenols is known to be pH-dependent. rsc.org Under acidic conditions, p-nitrophenol shows an absorption peak around 317 nm, while under alkaline conditions, the peak shifts to around 400 nm due to the formation of the phenolate (B1203915) ion. nih.gov A similar pH-dependent spectral shift would be expected for this compound.

The interactions between nitrophenols and ions in a solution can also affect the UV-Vis spectrum. acs.org While direct studies on this compound are limited, research on similar compounds like 3-nitrophenol (B1666305) shows a maximum absorption (λmax) in the UV region, with the absorption band extending into the visible region, giving it a pale yellow color. docbrown.info The presence of fluoro groups in this compound would likely influence the position and intensity of the absorption maxima.

Fluorescence-based Assays

Fluorescence-based assays can offer high sensitivity and selectivity for the detection of certain compounds. While there are no specific fluorescence-based assays reported for this compound, methods developed for other nitrophenols, such as p-nitrophenol, can provide a basis for potential future development. rsc.orgnih.gov

Many of these assays are based on the principle of fluorescence quenching. nih.gov For instance, a fluorescent probe can be designed whose fluorescence is quenched in the presence of the nitrophenol. nih.govresearchgate.net This quenching can occur through mechanisms like the inner filter effect (IFE), where the absorption spectrum of the analyte overlaps with the excitation or emission spectrum of the fluorophore. nih.govbohrium.com Research has shown that boron and nitrogen co-doped carbon dots can act as fluorescent probes for the detection of p-nitrophenol, with a linear response over a certain concentration range. nih.gov A similar approach could potentially be adapted for the detection of this compound by selecting a suitable fluorophore whose spectral properties are complementary to the absorption characteristics of the target analyte.

Table 3: Comparison of Analytical Methodologies

| Technique | Principle | Advantages | Potential Challenges for this compound |

| HPLC | Differential partitioning between stationary and mobile phases | High resolution, well-established for nitrophenols | Method optimization required for specific compound |

| GC | Separation based on volatility and column interaction | High sensitivity, especially with MS detection | Potential for thermal degradation, may require derivatization |

| 2D-LC | Two independent separation mechanisms | Enhanced separation power for complex samples | System complexity and longer analysis time |

| UV-Vis | Measurement of light absorption | Simple, cost-effective | Lower selectivity, potential for spectral overlap from interferences |

| Fluorescence | Measurement of light emission | High sensitivity and selectivity | Requires development of a specific probe and method |

Electrochemical Detection Approaches

The detection and quantification of this compound can be achieved through various electrochemical methods. These techniques offer advantages such as high sensitivity, rapid analysis times, and cost-effectiveness compared to traditional chromatographic methods. scispace.comscielo.br While specific studies on this compound are not extensively documented, the electrochemical behavior of structurally similar nitrophenols provides a strong basis for developing analytical protocols.

Voltammetric techniques, particularly square wave voltammetry (SWV), have demonstrated significant sensitivity for the detection of organic molecules, including nitrophenols. scispace.comscielo.br For instance, the analysis of 4-nitrophenol (B140041) has been successfully carried out using boron-doped diamond electrodes, showcasing the potential of these methods for related compounds. scispace.comscielo.br The electrochemical process typically involves the reduction of the nitro group on the phenol ring. The position of the fluorine atoms in this compound is expected to influence the reduction potential, potentially offering selectivity.

Key parameters that are optimized for voltammetric analysis include the pH of the supporting electrolyte, the pulse amplitude, and the scan rate. For example, in the analysis of 4-nitrophenol, a Britton-Robinson buffer at a specific pH is often employed. scispace.comnih.gov The peak current in SWV is influenced by both the pulse amplitude and frequency, which are adjusted to maximize sensitivity. scispace.com The development of an electrochemical method for this compound would involve similar optimization steps.